Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
Overview
Description
Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a compound with the molecular formula C13H10F3NO3S. It is a white crystalline substance. Thiazoles, which this compound is a derivative of, are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethoxy group is attached to the phenyl ring, which is further connected to the thiazole ring .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of secondary amines. These reactions involve solvent removal and acid/base extraction for product isolation (Boy & Guernon, 2005).
The synthesis of novel thiazole compounds containing an ether structure has been explored. An intermediate, ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, is prepared by cyclization reactions, leading to compounds with fungicidal activities (Qiu Li-ga, 2015).
Antimicrobial and Antiviral Activities
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones have shown promising antimicrobial and antioxidant properties. Some compounds demonstrated high antioxidant activities, and molecular docking methods predicted potential antiviral targets, including for SARS-CoV-2 (COVID-19) (Haroon et al., 2021).
A series of thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate displayed anticancer activity against breast cancer cells MCF7. The compounds were synthesized by alkylation followed by reactions with various cyclizing reagents, highlighting their potential in antiproliferative applications (Sonar et al., 2020).
Novel Compound Synthesis and Structural Studies
The compound ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized by amination methods. It was characterized using various spectroscopic techniques, illustrating its potential for diverse applications (Idhayadhulla et al., 2010).
Synthesis of two novel thiazole derivatives, including ethyl 5-((4-fluorophenyl)carbamoyl)-thiazole-4-carboxylate, was achieved. These compounds were analyzed for their potential inhibitory activity and drug-likeness, demonstrating potential applications in medicinal chemistry (Nagarajappa et al., 2022).
Properties
IUPAC Name |
ethyl 4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-2-19-12(18)11-17-10(7-21-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTLRQVDRSIQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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